molecular formula C14H12N2O3 B14336835 2-[2-(2-Nitrophenyl)phenyl]acetamide CAS No. 100872-53-5

2-[2-(2-Nitrophenyl)phenyl]acetamide

Cat. No.: B14336835
CAS No.: 100872-53-5
M. Wt: 256.26 g/mol
InChI Key: HBVOAGIPGXJISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Nitrophenyl)phenyl]acetamide is a nitro-substituted acetamide derivative characterized by a biphenyl backbone with a nitro group (-NO₂) at the ortho position of one phenyl ring. The acetamide moiety (-NHCOCH₃) is attached to the adjacent phenyl ring. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and material science.

Properties

CAS No.

100872-53-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[2-(2-nitrophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12N2O3/c15-14(17)9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)16(18)19/h1-8H,9H2,(H2,15,17)

InChI Key

HBVOAGIPGXJISH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride converts acetic acid into acetyl chloride in situ, which subsequently reacts with the aromatic amine to form the acetamide bond. The process involves:

  • Dissolving 2-[2-(2-Nitrophenyl)phenyl]amine and acetic acid in a nonpolar solvent (e.g., toluene) with an acid-binding agent (e.g., triethylamine).
  • Dropwise addition of SOCl₂ at 65°C, followed by reflux to complete the reaction.
  • Quenching excess SOCl₂ with water, followed by solvent concentration and crystallization using a poor solvent (e.g., n-heptane).

This method achieves yields exceeding 93.5% with purity >99.8%, as demonstrated in analogous syntheses. Key advantages include eliminating genotoxic reagents (e.g., phosphorus trichloride) and simplifying purification.

Nucleophilic Substitution Using Chloroacetamide Derivatives

An alternative route employs 2-chloroacetamide as the acylating agent, leveraging nucleophilic aromatic substitution (SnAr) under basic conditions.

Synthetic Procedure

  • Substrate Preparation : 2-[2-(2-Nitrophenyl)phenyl]amine is synthesized via nitration of biphenyl-2-amine or coupling reactions (e.g., Suzuki-Miyaura).
  • Reaction with 2-Chloroacetamide : The amine reacts with 2-chloroacetamide in dry 1,4-dioxane containing potassium hydroxide (KOH) at reflux.
  • Work-up : Neutralization with hydrochloric acid, filtration, and recrystallization from water yield the target compound.

This method, validated for N-phenyl-2-(phenylsulfanyl)acetamide, provides 83% yield and crystallographic confirmation of structure. The SnAr mechanism avoids metal catalysts, aligning with green chemistry principles.

Comparative Analysis of Methods

Parameter Thionyl Chloride Method Chloroacetamide Method
Yield 93.5% 83%
Purity >99.8% >98%
Reaction Time 2–3 hours 1 hour
Key Reagent SOCl₂ 2-Chloroacetamide
Solvent Toluene 1,4-Dioxane
Base Triethylamine KOH
Environmental Impact Low (no genotoxic byproducts) Moderate (requires halogenated intermediates)

Critical Considerations in Synthesis

Nitro Group Compatibility

The nitro group’s electron-withdrawing nature directs subsequent reactions meta to its position. In 2-[2-(2-Nitrophenyl)phenyl]acetamide, this property stabilizes the aromatic system but necessitates careful selection of reaction conditions to prevent unintended reductions or side reactions. Patent WO2008010764A2 highlights the use of mild reducing agents (e.g., sodium dithionite) for selective nitro group retention during multi-step syntheses.

Crystallization and Purification

Recrystallization from hydrocarbon solvents (e.g., n-heptane) enhances purity by exploiting the compound’s limited solubility at lower temperatures. X-ray diffraction studies of analogous acetamides confirm the role of N–H···O hydrogen bonding in stabilizing crystal packing, which informs solvent selection.

Scalability and Industrial Feasibility

The thionyl chloride method’s one-pot design and minimal reagent excess (1.05 eq) make it scalable for industrial production. In contrast, the chloroacetamide route requires stoichiometric base and halogenated intermediates, increasing waste generation. Recent advancements in continuous-flow reactors could further optimize both methods by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-[2-(2-Aminophenyl)phenyl]acetamide

    Substitution: Various substituted derivatives depending on the substituent introduced

    Hydrolysis: 2-[2-(2-Nitrophenyl)phenyl]acetic acid and aniline

Scientific Research Applications

2-[2-(2-Nitrophenyl)phenyl]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and biological activities of 2-[2-(2-Nitrophenyl)phenyl]acetamide with its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity (IC₅₀ or Efficacy) Applications/Studies
2-[2-(2-Nitrophenyl)phenyl]acetamide Ortho-nitro on biphenyl backbone ~270.3 High electron-withdrawing effect; moderate lipophilicity Not explicitly reported Medicinal chemistry, material science
N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)acetamide (3b) 2-Nitrophenyl group; methoxyethyl chain ~342.4 Enhanced solubility due to methoxy group; lower steric hindrance IC₅₀ = 87 µM (α-glucosidase inhibition) Antidiabetic drug candidates
2-(2-Methyl-3-nitrophenyl)acetamide Methyl group at 2-position; nitro at 3-position ~194.2 Increased lipophilicity; steric hindrance near nitro group Regulatory-compliant QC applications Analytical standards
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide Chloro, cyano, and nitro groups on phenyl ring ~239.6 High polarity; potential metabolic stability issues Not reported Pesticide intermediates
N-[2-(Bromo-6-cyano-4-nitrophenyl)diazenyl]acetamide Bromo, cyano, nitro, and diazenyl groups ~443.1 Chromophore properties; complex electronic interactions Significant new use regulation (EPA) Dyes, polymers

Key Findings from Comparative Studies

In contrast, cyano and chloro substituents (e.g., 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide) amplify electron withdrawal, increasing polarity but possibly reducing membrane permeability .

Biological Activity: Compound 3b, bearing a methoxyethyl chain, showed 19.8% blood glucose reduction in diabetic rat models, outperformed by its naphthyl analog (3a, 25.1%) but surpassing the phenoxy derivative (3c, 17.5%). This highlights the nitro group’s moderate contribution to efficacy relative to bulkier substituents .

Steric and Solubility Considerations: The methyl group in 2-(2-methyl-3-nitrophenyl)acetamide enhances lipophilicity, making it suitable for hydrophobic applications, but may hinder binding in enzymatic pockets . Diazenyl-containing analogs (e.g., N-[2-(bromo-6-cyano-4-nitrophenyl)diazenyl]acetamide) exhibit extended conjugation, favoring applications in optoelectronics but limiting bioavailability .

Q & A

Q. What are the optimal synthetic conditions for 2-[2-(2-Nitrophenyl)phenyl]acetamide, and how can reaction progress be monitored?

The synthesis of structurally related acetamide derivatives often employs weak bases (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under ambient conditions. For example, a 24-hour reaction time at room temperature with TLC monitoring is typical . Adjustments may include varying equivalents of the base or solvent volume to optimize yield. Post-synthesis, residual reagents are removed via filtration, and the product is isolated by solvent evaporation under reduced pressure.

Q. Which analytical techniques are recommended for characterizing 2-[2-(2-Nitrophenyl)phenyl]acetamide?

Multimodal characterization is critical:

  • NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms substitution patterns .
  • FTIR verifies nitrophenyl and acetamide moieties via characteristic stretches (e.g., NO₂ at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Single-crystal XRD resolves molecular geometry and intermolecular interactions, particularly for nitro-group steric effects .
  • HPLC or LC-MS assesses purity (>95% threshold) and detects byproducts .

Q. What safety precautions are essential when handling nitro-substituted acetamides?

Nitro compounds may pose explosive or toxic hazards. Key precautions include:

  • Using fume hoods to avoid inhalation .
  • Wearing nitrile gloves and lab coats to prevent dermal exposure .
  • Storing compounds in light-resistant containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and optimization of 2-[2-(2-Nitrophenyl)phenyl]acetamide?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). For instance, ICReDD’s approach integrates computational reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Contradictions often arise from polymorphism or solvent effects in crystallization. Resolution strategies include:

  • Repeating XRD with fresh crystals to confirm unit cell parameters .
  • Cross-validating NMR assignments with 2D techniques (COSY, HSQC) .
  • Comparing experimental FTIR data with computational vibrational frequency simulations .

Q. What factors influence the crystallinity and stability of 2-[2-(2-Nitrophenyl)phenyl]acetamide?

Crystal packing is affected by nitro-group orientation and hydrogen bonding. For example, monoclinic systems (e.g., space group C2/c) with intermolecular H-bonding between amide groups enhance stability . Solvent choice during recrystallization (e.g., DMSO vs. ethanol) can alter morphology and melting points.

Q. How can reaction yields be improved without compromising purity?

Yield optimization strategies:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce nitro groups prematurely, so avoid unless required.
  • Solvent selection : High-polarity solvents (e.g., DMF) improve solubility but may increase byproducts; acetonitrile balances reactivity and purity .
  • Temperature gradients : Gradual heating (e.g., 40–60°C) minimizes decomposition of thermally sensitive intermediates.

Methodological Notes

  • Data integrity : Cross-referenced NMR/XRD data from peer-reviewed studies and computational frameworks .
  • Safety protocols : Aligned with OSHA standards and SDS recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.